molecular formula C13H24O3 B14393867 {3-[(2-Methoxyethoxy)methoxy]prop-1-EN-1-YL}cyclohexane CAS No. 89449-99-0

{3-[(2-Methoxyethoxy)methoxy]prop-1-EN-1-YL}cyclohexane

Cat. No.: B14393867
CAS No.: 89449-99-0
M. Wt: 228.33 g/mol
InChI Key: RUEKJKSRZFHVHW-UHFFFAOYSA-N
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Description

{3-[(2-Methoxyethoxy)methoxy]prop-1-EN-1-YL}cyclohexane is a chemical compound with a unique structure that includes a cyclohexane ring and a prop-1-en-1-yl group substituted with a methoxyethoxy group

Preparation Methods

The synthesis of {3-[(2-Methoxyethoxy)methoxy]prop-1-EN-1-YL}cyclohexane typically involves the reaction of cyclohexane derivatives with prop-1-en-1-yl groups under specific conditions. One common method includes the use of a base-catalyzed reaction where the cyclohexane derivative is reacted with a prop-1-en-1-yl halide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the desired product is obtained.

Chemical Reactions Analysis

{3-[(2-Methoxyethoxy)methoxy]prop-1-EN-1-YL}cyclohexane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions where the methoxyethoxy group can be replaced by other nucleophiles like halides or amines.

Scientific Research Applications

{3-[(2-Methoxyethoxy)methoxy]prop-1-EN-1-YL}cyclohexane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and neuroprotective effects.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and inflammatory conditions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of {3-[(2-Methoxyethoxy)methoxy]prop-1-EN-1-YL}cyclohexane involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes like monoamine oxidase B (MAO-B) and signal transducer and activator of transcription 3 (STAT3). By inhibiting these enzymes, the compound can reduce inflammation and protect against neurodegeneration.

Comparison with Similar Compounds

{3-[(2-Methoxyethoxy)methoxy]prop-1-EN-1-YL}cyclohexane can be compared to other similar compounds such as:

    (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: This compound also has anti-inflammatory and neuroprotective properties but differs in its chemical structure and specific molecular targets.

    3-(2-methoxyethoxy)-1-propyne: Another compound with a similar methoxyethoxy group but different reactivity and applications.

Properties

CAS No.

89449-99-0

Molecular Formula

C13H24O3

Molecular Weight

228.33 g/mol

IUPAC Name

3-(2-methoxyethoxymethoxy)prop-1-enylcyclohexane

InChI

InChI=1S/C13H24O3/c1-14-10-11-16-12-15-9-5-8-13-6-3-2-4-7-13/h5,8,13H,2-4,6-7,9-12H2,1H3

InChI Key

RUEKJKSRZFHVHW-UHFFFAOYSA-N

Canonical SMILES

COCCOCOCC=CC1CCCCC1

Origin of Product

United States

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